molecular formula C12H14N2S B1453601 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine CAS No. 1341072-82-9

1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine

Cat. No.: B1453601
CAS No.: 1341072-82-9
M. Wt: 218.32 g/mol
InChI Key: GRDUHASSXSJQCK-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine is an organic compound that features a phenyl group, a thiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine can be synthesized through various methods. One common approach involves the transamination of prochiral ketones using transaminases, which are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor . This method is environmentally friendly and economically attractive.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(1,3-thiazol-4-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, thiazole ring, and amine group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-phenyl-3-(1,3-thiazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-11(7-12-8-15-9-14-12)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUHASSXSJQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CSC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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